2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide
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Overview
Description
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The presence of the 4-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Similar compounds have been known to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the cellular environment
Biochemical Pathways
Similar compounds have been known to affect pathways involving camp-dependent protein kinases . These kinases play a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown pharmacodynamic knockdown of phosphorylation of akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Preparation Methods
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine scaffold . The sulfanyl group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent, and the final step involves the acylation of the resulting intermediate with N-cyclopentylacetamide under appropriate conditions .
Chemical Reactions Analysis
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-12-5-7-14(8-6-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFLGEMCPOBWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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